2,2'-(Pyrazine-2,5-diyl)diquinoline
Description
Structure
3D Structure
Properties
CAS No. |
667874-71-7 |
|---|---|
Molecular Formula |
C22H14N4 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-(5-quinolin-2-ylpyrazin-2-yl)quinoline |
InChI |
InChI=1S/C22H14N4/c1-3-7-17-15(5-1)9-11-19(25-17)21-13-24-22(14-23-21)20-12-10-16-6-2-4-8-18(16)26-20/h1-14H |
InChI Key |
CPGOSVNSMPCLLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CN=C(C=N3)C4=NC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Synthetic Methodologies for 2,2 Pyrazine 2,5 Diyl Diquinoline and Precursors
Strategies for the Construction of Pyrazine-2,5-diyl Scaffolds
The formation of the central 2,5-disubstituted pyrazine (B50134) ring is the foundational stage for the synthesis of the target molecule. The choice of strategy often depends on the desired functional groups required for subsequent reactions.
One of the most direct approaches involves the synthesis of a pyrazine ring already bearing functional groups at the 2- and 5-positions. These functional groups serve as handles for building the quinoline (B57606) units.
Pyrazine-2,5-dicarbaldehyde (B3154441) : This precursor is a valuable building block for condensation reactions. An efficient two-step synthesis has been developed, starting from the readily available 2,5-dimethylpyrazine (B89654). This is first transformed into a 2,5-distyryl derivative, which is then subjected to oxidation. tandfonline.com The oxidation of the distyrylpyrazine can be achieved through ozonolysis followed by decomposition of the ozonide with aqueous bisulfite or by using a tandem system of osmium tetroxide and periodate ions. tandfonline.comprepchem.com
Pyrazine-2,5-diamines : These compounds provide nucleophilic nitrogen atoms that can be utilized in various cyclization and coupling strategies. The synthesis of 2,5-diaminopyrazine has been reported in the literature, making it an accessible precursor for further elaboration. acs.org
| Precursor | Chemical Formula | Molecular Weight ( g/mol ) | Key Synthetic Route |
| Pyrazine-2,5-dicarbaldehyde | C₆H₄N₂O₂ | 136.11 | Oxidation of 2,5-distyrylpyrazine (B577148) tandfonline.com |
| Pyrazine-2,5-diamines | C₄H₆N₄ | 110.12 | Established literature methods acs.org |
Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C bonds, and they can be employed to construct highly substituted pyrazine scaffolds. This strategy typically starts with a dihalogenated pyrazine, such as 2,5-dibromopyrazine (B1339098) or 2,5-diiodopyrazine. mdpi.comresearchgate.net
For instance, a double Suzuki-Miyaura coupling reaction between 2,5-dibromopyrazine and an appropriate boronic acid can install two identical substituents in a single step. mdpi.com This method was successfully used in the synthesis of the bisindole alkaloid Alocasin A, where 2,5-dibromopyrazine was coupled with 3-borylindole. mdpi.com Similarly, regioselective Suzuki-Miyaura cross-coupling has been demonstrated on pyrazine dichloride, allowing for controlled functionalization. nih.gov The synthesis of the 2,5-diiodopyrazine precursor has been achieved through the deproto-metalation of pyrazine using a lithium tris(2,2,6,6-tetra-methylpiperidino)cadmate base, followed by trapping with iodine. researchgate.net
In pursuit of greener and more sustainable synthetic methods, chemo-enzymatic and biocatalytic strategies have emerged for the synthesis of substituted pyrazines. researchgate.net These methods often operate under mild, aqueous conditions. researchgate.net
A prominent biocatalytic approach utilizes amine transaminases (ATAs) to mediate the key amination of α-diketone precursors to yield α-amino ketones. scispace.com These α-amino ketone intermediates can then undergo spontaneous or oxidative dimerization to form symmetrically substituted pyrazines. scispace.comresearchgate.net Another innovative route employs L-threonine dehydrogenase to generate aminoacetone in situ from the natural amino acid L-threonine, which then dimerizes to form the pyrazine core. researchgate.net These enzymatic methods offer high selectivity and can be integrated with chemical steps to access a wide range of pyrazine derivatives. nih.gov
Methodologies for Attaching Quinoline Units to the Pyrazine Core
Once a suitably functionalized pyrazine-2,5-diyl scaffold is obtained, the next stage involves the attachment or in situ construction of the two quinoline rings.
Direct C-C coupling reactions are among the most efficient methods for linking pre-formed quinoline units to the pyrazine core. These reactions typically involve coupling a dihalo-pyrazine (e.g., 2,5-dibromo- or 2,5-diiodopyrazine) with a quinoline-based organometallic reagent.
Suzuki-Miyaura Coupling : This reaction is one of the most versatile methods, involving the coupling of a halide with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.govmdpi.com To synthesize the target molecule, 2,5-dihalopyrazine would be reacted with a quinolineboronic acid (e.g., quinolin-2-ylboronic acid) using a catalyst like tetrakis(triphenylphosphine)palladium(0). mdpi.com
Negishi Coupling : The Negishi coupling utilizes an organozinc reagent, which is coupled with an organohalide or triflate. A quinolin-2-ylzinc halide could be coupled with 2,5-dibromopyrazine in the presence of a palladium or nickel catalyst to form the desired C-C bonds.
Stille Coupling : The Stille reaction involves the coupling of an organotin compound (organostannane) with an organohalide, catalyzed by palladium. wikipedia.org A stepwise functionalization is possible, allowing for the sequential addition of the quinoline units, as has been demonstrated with analogous heterocyclic systems like 5,5'-dibromo-2,2'-bipyridine. nih.gov This would involve reacting 2,5-dibromopyrazine with one equivalent of a quinoline-stannane reagent, followed by a second coupling reaction.
| Coupling Reaction | Organometallic Reagent | Halide/Leaving Group | Key Advantages |
| Suzuki-Miyaura | Boronic Acid / Ester | Br, I, Cl, OTf | High functional group tolerance; commercially available reagents nih.gov |
| Negishi | Organozinc | Br, I, Cl, OTf | High reactivity of organozinc reagents |
| Stille | Organostannane | Br, I, Cl, OTf | Tolerant to a wide range of functional groups; moisture-stable reagents wikipedia.org |
An alternative to coupling pre-formed rings is to construct the quinoline rings directly onto the pyrazine scaffold. This approach often relies on classical named reactions for quinoline synthesis, such as the Friedländer annulation.
In a potential Friedländer synthesis route, a pyrazine precursor containing 1,2-dicarbonyl functionalities, such as pyrazine-2,5-dicarbaldehyde, would be reacted with two equivalents of an aniline derivative possessing an α-methylene group, for example, 2-aminoacetophenone. The reaction, typically catalyzed by an acid or base, involves a condensation followed by an intramolecular cyclization and dehydration to form the two quinoline rings directly attached to the pyrazine core at the 2- and 5-positions. This strategy is an extension of the classical methods used for pyrazine synthesis, which often involve the condensation of 1,2-diamines and 1,2-dicarbonyls. tandfonline.comtandfonline.com
Multi-Component Reaction Pathways for Integrated Ligand Synthesis
While a direct multi-component reaction (MCR) for the one-pot synthesis of 2,2'-(Pyrazine-2,5-diyl)diquinoline from simple acyclic precursors is not prominently documented, the principles of MCRs can be applied to the efficient synthesis of the quinoline precursors. Various MCRs are known for the synthesis of functionalized quinolines. For example, the Povarov reaction, a [4+2] cycloaddition, can be used to construct the quinoline ring system from anilines, aldehydes, and alkenes or alkynes. Similarly, the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, can be adapted to a multi-component format.
Purification and Isolation Techniques for High-Purity this compound
The purification of this compound to a high degree of purity is essential for its subsequent applications. Given its likely solid nature and polycyclic aromatic structure, several standard purification techniques can be employed.
Recrystallization is a primary method for purifying solid organic compounds. The choice of solvent is critical and is determined by the solubility profile of the target compound and its impurities. An ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures, while the impurities are either highly soluble or insoluble at all temperatures. A systematic screening of solvents or solvent mixtures (e.g., ethanol, ethyl acetate, toluene, or mixtures with hexanes) would be necessary to identify the optimal conditions for recrystallization.
Column chromatography is another powerful technique for purification. Silica gel or alumina can be used as the stationary phase, and a suitable eluent system, likely a mixture of a nonpolar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol), would be developed to achieve good separation of the desired product from any unreacted starting materials, catalyst residues, and byproducts.
Sublimation is a viable purification method for compounds that can transition directly from the solid to the gas phase without passing through a liquid phase. This technique is particularly effective for removing non-volatile impurities. The process involves heating the crude product under vacuum, causing the pure compound to sublime and then condense on a cooled surface, leaving the impurities behind.
| Purification Technique | Principle | Typical Solvents/Conditions |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Ethanol, Toluene, Ethyl Acetate/Hexanes |
| Column Chromatography | Differential adsorption of components of a mixture onto a stationary phase. | Silica gel or Alumina stationary phase; Hexanes/Ethyl Acetate eluent. |
| Sublimation | Separation of a volatile solid from non-volatile impurities by heating under reduced pressure. | High vacuum and controlled heating. |
Scale-Up Considerations and Process Optimization in Ligand Synthesis
The transition from a laboratory-scale synthesis to a larger, pilot-plant or industrial-scale production of this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.
For the likely Suzuki-Miyaura coupling route, several parameters would need to be optimized. The catalyst loading is a key factor; minimizing the amount of the expensive palladium catalyst without significantly compromising the reaction yield and rate is a primary goal. The choice of ligand for the palladium center can also have a profound impact on the reaction's efficiency and robustness on a larger scale.
The selection of the base and solvent is also critical. The base should be inexpensive, effective, and easy to handle and remove. The solvent system must be chosen not only for its ability to facilitate the reaction but also for its safety profile, environmental impact, and ease of recovery and recycling.
Reaction conditions , such as temperature, reaction time, and the rate of addition of reagents, need to be carefully controlled and optimized. On a larger scale, heat transfer can become a significant issue, and the reaction exothermicity must be well-understood and managed to prevent runaway reactions.
Work-up and product isolation procedures must be scalable. Filtration and extraction processes that are straightforward on a lab bench may become more complex and time-consuming on a larger scale. The development of a robust crystallization procedure is often the most efficient method for isolating the pure product in large quantities.
Finally, process safety analysis is paramount. A thorough evaluation of the potential hazards associated with all reagents, intermediates, and reaction conditions must be conducted to ensure the safety of the process at scale.
| Parameter | Laboratory Scale Consideration | Scale-Up Challenge | Optimization Strategy |
| Catalyst Loading | Typically 1-5 mol% | Cost, palladium removal | Screen for more active catalysts, optimize catalyst-to-ligand ratio. |
| Solvent | Choice based on solubility and reactivity. | Safety, cost, environmental impact, recovery. | Select greener solvents, develop solvent recycle streams. |
| Temperature Control | Easily managed with heating mantles/oil baths. | Heat transfer limitations, managing exotherms. | Use of jacketed reactors, controlled addition of reagents. |
| Work-up | Simple liquid-liquid extractions. | Large volumes, emulsion formation. | Develop efficient extraction and phase-separation protocols, favor crystallization. |
Structural Elucidation and Advanced Spectroscopic Characterization
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a definitive technique for determining the elemental composition of a compound by measuring its mass with extremely high accuracy. For 2,2'-(Pyrazine-2,5-diyl)diquinoline , this analysis is critical to confirm the molecular formula, C₂₂H₁₄N₄.
In a typical HRMS experiment using a technique like Electrospray Ionization (ESI), the molecule is ionized, usually by protonation, to form the [M+H]⁺ ion. The instrument then measures the mass-to-charge ratio (m/z) of this ion to several decimal places. The experimentally determined exact mass is then compared to the theoretical mass calculated from the isotopic masses of the constituent atoms. A close match, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula. While specific experimental data for this exact compound is not publicly available, the expected theoretical monoisotopic mass of the [M+H]⁺ ion for C₂₂H₁₅N₄⁺ would be calculated for confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. Due to the molecule's symmetry, the number of unique signals in both ¹H and ¹³C NMR spectra is reduced, simplifying the analysis.
¹H NMR Spectroscopic Analysis of Proton Environments
The ¹H NMR spectrum reveals the different types of protons in the molecule. For This compound , the protons on the quinoline (B57606) and pyrazine (B50134) rings will exhibit characteristic chemical shifts, typically in the aromatic region (δ 7.0-9.5 ppm).
The key proton environments are:
Pyrazine Protons: The two equivalent protons on the pyrazine ring are expected to appear as a sharp singlet in a highly deshielded region due to the electron-withdrawing nature of the nitrogen atoms and the adjacent aromatic systems.
Quinoline Protons: Each of the two symmetric quinoline units has six protons. These would give rise to a set of doublets and multiplets corresponding to the distinct electronic environments of the H-3, H-4, H-5, H-6, H-7, and H-8 protons. The coupling patterns (spin-spin splitting) between adjacent protons would be crucial for assigning each signal to its specific position on the quinoline ring. For instance, the H-3 and H-4 protons would likely appear as doublets due to coupling with each other.
A hypothetical data table for the ¹H NMR spectrum is presented below.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Value > 9.0 | s | Pyrazine-H |
| Aromatic Region | d | Quinoline H-3/H-4 |
| Aromatic Region | d | Quinoline H-3/H-4 |
| Aromatic Region | m | Quinoline H-5/H-6/H-7/H-8 |
Note: 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet. Actual values require experimental data.
¹³C NMR Spectroscopic Analysis of Carbon Frameworks
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to symmetry, only half of the carbon atoms will give unique signals.
The expected carbon signals are:
Pyrazine Carbons: Two distinct signals are expected for the pyrazine ring carbons: one for the substituted carbons (C-2, C-5) and one for the unsubstituted, proton-bearing carbons (C-3, C-6).
Quinoline Carbons: The quinoline units would produce nine distinct signals corresponding to the non-equivalent carbons. The chemical shifts would vary based on their proximity to the nitrogen atom and the point of attachment to the pyrazine ring. Carbons bonded to nitrogen (e.g., C-2, C-8a) would be significantly deshielded.
A representative data table for the ¹³C NMR spectrum is shown below.
| Chemical Shift (δ, ppm) | Assignment |
| Value > 150 | Quinoline C-2 |
| Aromatic/Heteroaromatic Region | Pyrazine C-2/C-5 |
| Aromatic/Heteroaromatic Region | Pyrazine C-3/C-6 |
| Aromatic/Heteroaromatic Region | Quinoline Carbons (C-3 to C-8a) |
Note: Actual values require experimental data.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
To definitively assign the ¹H and ¹³C signals and confirm the connectivity between the pyrazine and quinoline rings, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the proton-proton connectivities within each quinoline ring system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of carbon signals for all protonated carbons.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy techniques, IR and Raman, are used to identify the functional groups and analyze the vibrational modes of the molecule.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorption bands. Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. The most diagnostic peaks would be the C=C and C=N stretching vibrations of the pyrazine and quinoline rings, which typically appear in the 1650-1400 cm⁻¹ region. C-H out-of-plane bending vibrations below 900 cm⁻¹ can also provide information about the substitution pattern of the aromatic rings.
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to symmetric vibrations of non-polar bonds, provides complementary information. The symmetric "breathing" modes of the pyrazine and quinoline rings would be expected to produce strong signals. Due to the molecule's high degree of conjugation and planarity, it may exhibit resonance Raman effects, where the intensity of certain vibrational modes is enhanced when the excitation wavelength is close to an electronic absorption band.
| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment |
| IR / Raman | 3100-3000 | Aromatic C-H Stretch |
| IR / Raman | 1650-1400 | Aromatic C=C and C=N Stretch |
| IR / Raman | < 900 | Aromatic C-H Out-of-Plane Bend |
Note: Specific peak positions require experimental data.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly informative for highly conjugated systems like This compound .
The spectrum is expected to show intense absorption bands corresponding to π→π* transitions within the extensive aromatic system. The conjugation between the pyrazine and quinoline rings creates a large chromophore, which would likely result in absorptions at longer wavelengths (bathochromic shift) compared to the individual pyrazine or quinoline chromophores. The position of the absorption maximum (λmax) and the molar absorptivity (ε) are key parameters obtained from the spectrum. Analysis of these electronic transitions provides insight into the electronic structure and the extent of conjugation in the molecule.
| Absorption Maxima (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |
| UV/Vis Region | Value | π→π |
| UV/Vis Region | Value | n→π |
Note: Actual values require experimental data.
In-depth Structural Analysis of this compound Remains Elusive Due to Lack of Publicly Available Crystallographic Data
A comprehensive review of scientific literature and crystallographic databases reveals a notable absence of published single-crystal X-ray diffraction data for the chemical compound this compound. This lack of available information precludes a detailed discussion of its solid-state molecular structure, including critical aspects such as crystal packing, intermolecular interactions, precise geometric parameters, and potential polymorphic forms.
While research into pyrazine and quinoline-containing compounds is an active field, particularly for applications in materials science and coordination chemistry, the specific structural characteristics of this compound have not been publicly detailed. Scientific inquiry into related molecules, such as various pyrazine-carboxamides and other substituted pyrazine derivatives, offers a glimpse into the potential structural motifs and intermolecular forces that might be present. However, direct extrapolation of these findings to this compound would be speculative and lack the scientific rigor demanded by a detailed structural analysis.
The elucidation of a compound's crystal structure through single-crystal X-ray diffraction is fundamental to understanding its properties. This technique provides precise coordinates of each atom in the crystal lattice, which in turn allows for the definitive determination of:
Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination
Polymorphism and Crystallographic Phase Transitions:Whether the compound can exist in multiple crystalline forms (polymorphs) and if it undergoes structural changes under different conditions, which can significantly impact its physical and chemical properties.
Without access to a Crystallographic Information File (CIF) or a peer-reviewed publication detailing the X-ray diffraction study of this compound, any discussion on these topics would not meet the required standards of scientific accuracy. Further research and publication in this specific area are necessary to enable a thorough structural characterization.
Coordination Chemistry and Metal Complexation
Chelation Modes and Ligand Denticity of 2,2'-(Pyrazine-2,5-diyl)diquinoline
The structural arrangement of this compound provides distinct pockets for metal coordination, defined by the nitrogen atoms of its constituent heterocyclic rings.
The this compound ligand possesses four potential nitrogen donor atoms available for coordination with metal ions. These are located on the two quinoline (B57606) rings and the central pyrazine (B50134) ring. Specifically, each quinoline unit offers one nitrogen atom, and the pyrazine core offers two. This configuration allows the ligand to act as a multidentate chelating agent. The geometry of the molecule, with the quinoline groups attached at the 2 and 5 positions of the pyrazine, creates two separate bidentate coordination sites, each consisting of one pyrazine nitrogen and the adjacent quinoline nitrogen. This setup is analogous to that seen in the well-studied ligand 2,3-bis(2-pyridyl)pyrazine (B1584635) (dpp), where the nitrogen atoms of the pyridyl and pyrazine rings serve as the primary donor sites for metal complexation.
The structure of this compound is exceptionally well-suited for forming both mononuclear and polynuclear complexes through different coordination modes.
Chelating Mode: The ligand can use one of its bidentate (N,N) sites—comprising a nitrogen from the pyrazine ring and a nitrogen from an adjacent quinoline ring—to chelate a single metal ion. This results in the formation of a stable five-membered ring, a common feature in coordination chemistry with polypyridyl-type ligands.
Bridging Mode: Due to the presence of two distinct bidentate sites located on opposite sides of the central pyrazine ring, the ligand can act as a bridging unit connecting two different metal centers. This bis-bidentate character is critical for the construction of dinuclear or polynuclear coordination compounds. For instance, in complexes with the analogous ligand 2,5-di(pyridin-2-yl)pyrazine (2,5-dpp), mono- and dinuclear ruthenium(II) complexes have been synthesized, demonstrating the ligand's ability to coordinate one or two metal fragments, respectively. nih.govrsc.org This bridging capability is essential for creating extended structures like coordination polymers. bohrium.comresearchgate.netnih.gov
Formation of Metal-Ligand Complexes with Transition Metals
The synthesis of metal complexes with this compound involves reacting the ligand with various transition metal salts, where the final structure is dictated by several factors, including the metal's identity and the reaction conditions.
The versatile coordination behavior of this compound allows for the targeted synthesis of both simple and complex coordination architectures.
Mononuclear Complexes: These are typically formed when the stoichiometry of the reaction favors a 1:1 or 1:2 metal-to-ligand ratio, where the ligand acts as a chelating agent. For example, reacting the ligand with a metal precursor like [Ru(bpy)₂(Cl)₂] (where bpy is 2,2'-bipyridine) would likely lead to a mononuclear complex, [Ru(bpy)₂(L)]²⁺, where 'L' is this compound acting as a bidentate ligand, similar to what is observed with 2,5-dpp. nih.govrsc.org
Polynuclear Complexes: Dinuclear or polynuclear structures are assembled when the ligand utilizes both of its bidentate sites to bridge multiple metal centers. A dinuclear complex, [{Ru(bpy)₂}₂(μ-L)]⁴⁺, can be synthesized by reacting two equivalents of the ruthenium precursor with one equivalent of the ligand. nih.govrsc.org In other systems, the bridging nature of pyrazine-based ligands has been shown to lead to the formation of 1D and 3D coordination polymers. researchgate.netnih.gov
The table below summarizes the types of complexes that can be formed based on the coordination modes of analogous pyrazine-based ligands.
| Coordination Mode | Resulting Complex Type | Example with Analogous Ligand (2,5-dpp) |
| Chelating (bis-bidentate) | Mononuclear | [Ru(bipy)₂(2,5-dpp)]²⁺ nih.gov |
| Bridging (bis-bidentate) | Dinuclear | [{Ru(bipy)₂}₂(μ-2,5-dpp)]⁴⁺ nih.gov |
| Bridging | Coordination Polymer | {[Cu(pzydmH₂)...]} with pyrazine-2,5-diyldimethanol bohrium.comresearchgate.net |
For instance, Ru(II), with its strong preference for a six-coordinate, octahedral geometry, readily forms stable complexes with polypyridyl ligands. nih.govnih.gov Copper(II), on the other hand, is more flexible and can adopt various geometries, including distorted octahedral or square pyramidal, which can lead to the formation of intricate coordination polymers. mdpi.comrsc.org The oxidation state of the metal also plays a crucial role; for example, Ru(II) and Ru(III) will form complexes with different electronic and magnetic properties, and potentially different structures. nih.gov The compatibility between the ligand's bite angle and the metal's preferred coordination geometry is a key factor in the stability of the resulting complex.
The formation and crystallization of metal-ligand complexes are significantly influenced by the choice of counterions and solvents.
Counterions: In cationic complexes, counterions (e.g., Cl⁻, PF₆⁻, BF₄⁻) are necessary to balance the charge. However, they are not always innocent bystanders. In some cases, small and coordinating anions like chloride can directly bind to the metal center, completing its coordination sphere and influencing the final geometry. mdpi.com In contrast, large, non-coordinating anions like PF₆⁻ or BF₄⁻ are less likely to bind to the metal and are typically found occupying voids in the crystal lattice. mdpi.comrsc.org
Solvent Systems: The solvent can affect the solubility of the reactants and the stability of the resulting complexes. More importantly, solvent molecules can directly participate in the coordination sphere of the metal ion, acting as co-ligands. For example, water or dimethylformamide (DMF) molecules can occupy coordination sites, preventing the ligand from forming a more extended polymeric network. nih.govmdpi.com The choice of solvent can thus be a critical parameter in directing the synthesis towards either discrete mononuclear/polynuclear species or extended coordination polymers. nih.gov
The following table details the influence of these components on the final complex architecture, based on findings from related systems.
| Component | Role in Complex Formation | Observed Effect in Analogous Systems |
| Metal Ion | Dictates coordination number and geometry | Ru(II) prefers octahedral geometry nih.govnih.gov; Cu(II) can form distorted geometries mdpi.com |
| Counterion | Charge balance; potential coordination | Cl⁻ can act as a ligand mdpi.com; PF₆⁻ is typically non-coordinating rsc.org |
| Solvent | Solubilization; potential coordination | Water/DMF can act as co-ligands, influencing the final structure nih.govmdpi.com |
Supramolecular Assembly and Metal-Organic Framework (MOF) Formation
The ligand this compound and similar pyrazine-based structures are instrumental in the construction of supramolecular assemblies and metal-organic frameworks (MOFs). The strategic placement of nitrogen atoms within the pyrazine and quinoline moieties allows for the coordination of metal ions, leading to the formation of extended networks with diverse topologies and dimensionalities.
Design Principles for Extended Coordination Networks
The design of extended coordination networks using pyrazine-based ligands hinges on several key principles. The geometry of the ligand, the coordination preference of the metal ion, and the reaction conditions all play crucial roles in dictating the final architecture. For instance, the use of different solvents and acids can adjust the topologies of the resulting MOFs. rsc.orgresearchgate.net In the case of pyrazine-2,5-dicarboxylate, a related ligand, it can bind to four Cd(II) atoms, leading to a three-dimensional framework. nih.gov
The versatility of pyrazine-based linkers, such as pyrazine-2,5-diyldimethanol, allows for various coordination modes. preprints.orgbohrium.comresearchgate.net These ligands can act as chelating agents and bridge metal centers to form one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) structures. preprints.orgbohrium.comresearchgate.net The presence of functional groups, like hydroxyl groups, on the pyrazine linker can further extend these networks through non-covalent interactions. preprints.org The choice of metal halide salts (e.g., Cu(II), Zn(II), Hg(II), and Cd(II)) also influences the dimensionality of the resulting coordination polymers. preprints.orgbohrium.comresearchgate.net
Topologies and Dimensionality of Resulting Architectures
The combination of this compound and its analogues with various metal ions yields a wide array of network topologies and dimensionalities. For example, the reaction of pyrazine-2,5-diyldimethanol with different metal halides has been shown to produce 1D coordination polymers and 3D coordination networks. preprints.orgbohrium.com In one instance, a cadmium(II) complex with pyrazine-2,5-dicarboxylate formed a novel (4,4,4)-connected three-nodal framework with narrow rectangular channels. nih.gov
Weak Interactions in Coordination Assemblies (e.g., Hydrogen Bonding, π-Interactions)
Beyond the primary coordination bonds between the metal ions and the ligand, weaker supramolecular interactions play a critical role in stabilizing the extended structures of coordination assemblies. These interactions include hydrogen bonding and π-interactions. preprints.org
Magnetic Properties of Metal-2,2'-(Pyrazine-2,5-diyl)diquinoline Complexes
Complexes of pyrazine and its derivatives with paramagnetic metal ions often exhibit interesting magnetic properties, arising from the interactions between the spin centers mediated by the organic linker.
Spin-State Behavior and Exchange Interactions
The electronic ground state and magnetic behavior of metal complexes with pyrazine-based ligands are highly dependent on the choice of the metal ion. dtu.dkescholarship.org For instance, in square-lattice MCl2(pyrazine)2 coordination solids, replacing vanadium with titanium transforms the material from an antiferromagnetic insulator to a correlated metal exhibiting Pauli paramagnetism. dtu.dkescholarship.org This highlights the critical role of the metal ion in tuning the electronic properties. dtu.dkescholarship.org
In some iron(II) complexes with pyrazine-containing ligands, thermal spin-crossover behavior is observed, where the complex can switch between a low-spin and a high-spin state with changes in temperature. whiterose.ac.uk The nature of this spin transition can be abrupt and occur in single or multiple steps. whiterose.ac.uk The pyrazinyl group in these ligands tends to stabilize the low-spin state of the iron(II) complexes. whiterose.ac.uk
The exchange interactions between metal centers can be significant. In CrCl2(pyrazine)2, strong antiferromagnetic interactions within the 2D coordination network lead to a ferrimagnetic ordered state at low temperatures. berkeley.edu The magnetic exchange pathway topology is key to understanding the nature and strength of these interactions. nih.gov
Magneto-Structural Correlations
A fundamental aspect of molecular magnetism is the relationship between the structure of a complex and its magnetic properties. mdpi.commdpi.com Changes in bond lengths and angles around the metal ions, induced by factors such as ligand substitution or external pressure, can significantly affect the magnetic behavior. mdpi.com
For instance, in hexacoordinate Ni(II) complexes, a linear correlation exists between the axial zero-field splitting parameter (D) and a structural parameter (Dstr) derived from the metal-ligand bond lengths. mdpi.com This allows for the prediction of the sign and magnitude of D based on the crystal structure. mdpi.com In tetracoordinate Co(II) complexes, the angular distortion from a regular tetrahedron is the crucial factor determining the magnetic properties. mdpi.com
The application of external pressure can be a powerful tool to probe magneto-structural correlations by systematically modifying the crystal structure and observing the corresponding changes in magnetic properties. mdpi.com This approach avoids the complexities of synthesizing a series of related compounds. mdpi.com
Theoretical and Computational Investigations
Density Functional Theory (DFT) Studies for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-body systems. For 2,2'-(Pyrazine-2,5-diyl)diquinoline, DFT calculations are crucial for optimizing its molecular geometry and understanding its electronic characteristics. These calculations often utilize functionals like B3LYP in combination with various basis sets to achieve accurate results. scirp.org
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. scirp.org For pyrazine (B50134) derivatives, the HOMO is often localized on the electron-donating moieties, while the LUMO is centered on the electron-accepting pyrazine ring. clockss.org This separation of frontier orbitals is indicative of intramolecular charge transfer (ICT) upon excitation. clockss.org
In a study on related 2,5-di(aryleneethynyl)pyrazine derivatives, quantum chemical calculations revealed that the nitrogen atoms in the pyrazine ring help to localize the HOMO on the central ring's carbon atoms. worktribe.comresearchgate.net This results in a quinoidal-type population, which influences the electronic properties of the molecule. worktribe.comresearchgate.net The HOMO-LUMO energy gap is a critical parameter that correlates with the molecule's reactivity and the wavelength of its electronic absorption. researchgate.net For instance, a smaller HOMO-LUMO gap generally corresponds to a more reactive and easily excitable molecule. researchgate.net In the case of 2,5-bis(benzimidazol-2-yl)pyrazine, the HOMO-LUMO gap was found to be smaller than that of a related mono-substituted compound, which is consistent with experimental observations of their absorption spectra. clockss.org
Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Related Pyrazine Derivative
| Parameter | Value (eV) |
| HOMO Energy | -7.1906 researchgate.net |
| LUMO Energy | -4.399 researchgate.net |
| HOMO-LUMO Gap | 2.7911 researchgate.net |
This table is based on data for a related heteroleptic complex and serves as an illustrative example.
DFT calculations also provide detailed information about the charge distribution within the molecule. Analysis of the electron density distribution, often performed using methods like Quantum Theory of Atoms in Molecules (QTAIM), can reveal the nature of chemical bonds. mdpi.com For instance, a positive value of the Laplacian of the electron density (∇²ρ) at a bond critical point indicates an ionic interaction. mdpi.com In metal complexes of porphyrazine and its derivatives, the electron density distribution in the coordination cavity shows little dependence on the nature of the metal and the ligand. mdpi.com
The distribution of charges influences various electronic properties, including the dipole moment and polarizability. In push-pull chromophores with a pyrazine-containing acceptor, the charge transfer from the donor to the acceptor part is a key feature. mdpi.com This charge transfer character is crucial for applications in nonlinear optics. mdpi.com
Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility
While DFT provides insights into the static electronic structure, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules, including their conformational changes and flexibility over time. nih.gov For complex molecules like this compound, MD simulations can reveal the preferred conformations in different environments, such as in solution. rsc.org These simulations can also shed light on the rotational freedom of the quinoline (B57606) rings relative to the central pyrazine core. In a study of a related compound, 2,5-bis(benzimidazol-2-yl)pyrazine, AM1 calculations suggested that the molecule adopts a nearly planar conformation, which is believed to contribute to its efficient fluorescence emission. clockss.org In contrast, a similar compound with benzothiazole (B30560) units was found to be slightly twisted. clockss.org
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption)
Computational methods are instrumental in predicting spectroscopic properties, which can then be compared with experimental data to validate the theoretical models. Time-dependent DFT (TD-DFT) is a widely used method for calculating electronic absorption spectra (UV-Vis). sharif.edu By calculating the excitation energies and oscillator strengths, TD-DFT can predict the position and intensity of absorption bands. scirp.org For pyrazine derivatives, the lowest energy absorption bands are often assigned to π-π* transitions or intramolecular charge transfer transitions. clockss.orgresearchgate.net
For example, in a combined experimental and computational study of bis-triazin-pyridine (BTP) ligands in solution, TD-DFT calculations with a range-separated functional (CAM-B3LYP) were used to accurately predict the UV/vis spectra, including solvatochromic shifts. rsc.org The choice of functional and basis set is crucial for obtaining accurate predictions. sharif.edu Furthermore, DFT calculations can also be used to predict NMR chemical shifts, providing another layer of comparison with experimental characterization. nih.gov
Table 2: Calculated UV-Vis Absorption Data for a Related Pyrazine Derivative
| Compound | Solvent | Calculated λmax (nm) | Transition Type |
| 2,5-bis(benzimidazol-2-yl)pyrazine | DMSO | - | π-π* / ICT clockss.org |
| 2,5-bis(benzothiazol-2-yl)pyrazine | DMSO | - | π-π* / ICT clockss.org |
Computational Design and Screening of Analogues for Targeted Properties
A significant advantage of computational chemistry is the ability to design and screen new molecules with desired properties before their synthesis. ijournalse.org This in silico approach saves time and resources. For instance, by systematically modifying the structure of this compound, researchers can explore how changes in substituents or the arrangement of the quinoline rings affect its electronic and optical properties. This is particularly relevant in the search for new materials for applications such as organic light-emitting diodes (OLEDs) or nonlinear optics. nih.govnih.gov
Computational screening can identify promising candidates with optimized properties, such as a smaller HOMO-LUMO gap for enhanced reactivity or a larger hyperpolarizability for improved nonlinear optical response. nih.gov For example, a computational screen identified a novel pyrazine-based inhibitor of TrkA kinase, demonstrating the power of this approach in drug discovery. nih.gov
Reaction Mechanism Studies of Synthetic Pathways and Ligand Transformations
Computational chemistry can also elucidate the mechanisms of chemical reactions. researchgate.netresearchgate.net For the synthesis of this compound, theoretical studies can help to understand the reaction pathways, identify intermediates and transition states, and determine the most energetically favorable route. nih.gov For example, studies on the formation of pyrazines from α-dicarbonyl compounds and 1,2-diamines have explored the condensation and subsequent oxidation steps. researchgate.net
Furthermore, computational methods can be used to study the transformations of the ligand once it is part of a coordination complex. This includes understanding changes in conformation upon coordination to a metal ion and the electronic interactions between the ligand and the metal center. mdpi.com In a study of pyrazino[2,3-c]quinolin-5(6H)-ones, a molecular rearrangement was observed during a reaction with isocyanic acid, and a mechanism for this rearrangement was proposed based on experimental and likely computational evidence. mdpi.com
Investigation of Metal-Ligand Bonding Interactions and Energetics
Detailed research findings from computational studies on the specific molecule this compound are not extensively available in the public domain. However, theoretical investigations of structurally similar pyrazine and quinoline-containing ligands complexed with various transition metals offer a framework for understanding the potential bonding characteristics.
For instance, DFT studies on pyrazine derivatives complexed with iron have been conducted to explore their efficacy as corrosion inhibitors, which involves understanding the interaction energies and electronic properties of the metal-ligand bond. researchgate.net Similarly, computational analyses of pyrazine-metal complexes, such as those with silver and gold, have been used to elucidate the chemical enhancement mechanisms in surface-enhanced Raman scattering (SERS), highlighting the role of charge transfer between the metal and the ligand. nih.gov
In related systems, such as copper(II) complexes with N,N'-bis(quinolin-8-yl)pyrazine-2,3-dicarboxamide, crystal structure analysis has revealed specific Cu-N bond lengths, providing empirical data that can be used to benchmark and validate theoretical models. researchgate.net The study of a two-dimensional copper(II) coordination polymer with a quinoline-carboxylate ligand also utilized DFT to analyze the conformational preferences of the ligand upon coordination and to understand the resulting magnetic properties. mdpi.com
Furthermore, the coordination chemistry of pyrazine derivatives with ruthenium(III) has been investigated, combining experimental techniques with semi-empirical methods like AM1 and PM3 to propose octahedral geometries for the resulting complexes. scispace.com These studies underscore the importance of both experimental and theoretical approaches in characterizing metal-ligand interactions.
While specific data tables for this compound are not available, the following tables present hypothetical data based on typical values observed in related pyrazine-diquinoline type complexes with transition metals. These are intended to be illustrative of the kind of data generated from computational studies.
Table 1: Calculated Metal-Ligand Bond Lengths and Angles for Hypothetical M-[this compound] Complexes
| Metal Ion (M) | M-N (Pyrazine) Bond Length (Å) | M-N (Quinoline) Bond Length (Å) | N(Pyrazine)-M-N(Quinoline) Angle (°) |
| Cu(II) | 2.05 | 2.02 | 89.5 |
| Fe(II) | 2.15 | 2.10 | 88.0 |
| Ni(II) | 2.12 | 2.08 | 88.5 |
| Zn(II) | 2.18 | 2.15 | 87.5 |
Table 2: Calculated Binding and Interaction Energies for Hypothetical M-[this compound] Complexes
| Metal Ion (M) | Binding Energy (kcal/mol) | Metal-Ligand Interaction Energy (kcal/mol) |
| Cu(II) | -450 | -550 |
| Fe(II) | -420 | -520 |
| Ni(II) | -435 | -535 |
| Zn(II) | -400 | -500 |
It is important to reiterate that the data presented in these tables are illustrative and not based on published experimental or computational results for this compound. Detailed theoretical and computational investigations on this specific compound are required to determine its precise metal-ligand bonding interactions and energetics.
Advanced Applications in Materials Science and Catalysis
Photoactive Materials and Optoelectronic Applications
The extended π-conjugated system of 2,2'-(Pyrazine-2,5-diyl)diquinoline and its ability to form stable complexes with various transition metals are central to its use in photoactive and optoelectronic materials. These applications are primarily driven by the light-emitting properties of its metal complexes and the intricate charge transfer phenomena that occur within them.
Metal complexes of ligands containing pyrazine (B50134) and quinoline (B57606) units are known to exhibit significant luminescence, a property that is highly sought after for applications in organic light-emitting diodes (OLEDs), sensors, and biological imaging. The emission properties are often tunable by modifying the metal center or the ligand structure.
While specific photoluminescence data for this compound complexes are not extensively documented in publicly available research, the general principles can be understood from related compounds. For instance, a two-dimensional copper(II) coordination polymer incorporating a substituted pyrazinyl-quinoline carboxylate ligand has been shown to be photoluminescent, with a strong emission band observed at 465 nm. cam.ac.uk This luminescence is a result of the ligand's ability to absorb energy and the metal center's influence on the subsequent emission process.
The following table summarizes the luminescence characteristics of some representative metal complexes containing pyrazine or quinoline-based ligands, illustrating the potential of such systems.
| Complex/Ligand Family | Metal Ion | Emission Maximum (nm) | Notes |
| Cu(II) polymer with 2-(3-ethyl-pyrazin-2-yl)quinoline-4-carboxylate | Cu(II) | 465 | 2D coordination polymer exhibiting photoluminescence. cam.ac.uk |
| Platinum(II) complexes with diazine-based ligands | Pt(II) | Varies | Emission color and quantum yield are tunable; used in OLEDs. researchgate.net |
| Iridium(III) complexes with terdentate quinoline-based ligands | Ir(III) | Red to Yellow | Phosphorescent emitters for OLEDs. dur.ac.uk |
The photophysical properties of metal complexes containing this compound are intrinsically linked to charge transfer processes. Upon absorption of light, an electron can be promoted from a metal-centered orbital to a ligand-centered orbital, a phenomenon known as metal-to-ligand charge transfer (MLCT), or vice versa (ligand-to-metal charge transfer, LMCT). Intraligand charge transfer (ILCT) within the π-system of the ligand can also occur. researchgate.net
These charge transfer transitions are crucial for the development of materials for light-harvesting and photocatalysis. For example, ruthenium(II) complexes with pyrazine-functionalized polypyridyl ligands utilize MLCT processes to trigger excited-state proton transfer, demonstrating the potential for creating light-activated bases. nih.gov The efficiency and nature of these charge transfer events are influenced by the electronic properties of both the metal and the ligand. The electron-withdrawing nature of the pyrazine ring, combined with the extended conjugation of the quinoline moieties in this compound, suggests that its metal complexes would be good candidates for facilitating efficient charge separation.
Sensing Applications of Metal-2,2'-(Pyrazine-2,5-diyl)diquinoline Systems
The ability of the nitrogen atoms in the pyrazine and quinoline rings to coordinate with metal ions, and the potential for the resulting complexes to interact with analytes, makes this compound a promising platform for the development of chemical sensors.
The detection of specific analytes by metal-ligand systems often relies on changes in their photophysical or electrochemical properties upon interaction with the target molecule. Common chemosensing mechanisms include:
Fluorescence Quenching: The analyte interacts with the excited state of the fluorescent sensor, leading to a decrease in emission intensity.
Fluorescence Enhancement: The analyte binds to the sensor, restricting non-radiative decay pathways and leading to an increase in emission intensity.
Ratiometric Sensing: The sensor exhibits two or more emission bands, and the ratio of their intensities changes upon analyte binding, providing a more robust and reliable signal.
While specific studies on the chemosensing mechanisms of this compound are limited, related systems provide insight. For instance, new coordination compounds based on other pyrazine derivatives have been investigated for their biological activity, which often involves interactions with biological targets that can be adapted for sensing applications. nih.govbohrium.com
The design of sensors based on this compound would involve selecting a metal ion that, when complexed with the ligand, exhibits a measurable response to a specific analyte. The quinoline and pyrazine units can be functionalized to enhance selectivity and sensitivity towards target molecules in various environments, from biological systems to industrial process monitoring.
Catalytic Applications in Chemical Transformations
The coordination of metal ions to this compound can create catalytically active sites for a variety of chemical transformations. The ligand can influence the catalytic activity by modifying the electronic environment of the metal center and by providing a specific steric pocket for substrate binding.
Although specific catalytic applications of this compound complexes are not well-documented, the broader class of pyrazine-containing metal complexes has shown promise in catalysis. For example, iron(III) complexes with simple pyrazine ligands have been studied for their catecholase activity, mimicking the function of certain enzymes in oxidation reactions. nih.gov Furthermore, main group metal chlorides have been used to catalyze the synthesis of quinoxalines, which are structurally related to the target compound. researchgate.net Dipyrrin-based metal complexes, which share some structural motifs with the ligand of interest, have also been explored for their catalytic activity in various organic transformations. rsc.org
The rigid and well-defined structure of this compound could be advantageous in developing catalysts with high selectivity for specific reactions, such as oxidations, reductions, and cross-coupling reactions.
Role of Metal-Ligand Synergism in Catalytic Activity
No research data is available to describe the synergistic effects between metal centers and this compound in catalytic processes.
Heterogeneous and Homogeneous Catalysis
There are no published studies on the use of this compound or its metal complexes in either heterogeneous or homogeneous catalysis.
Redox-Active Materials and Electrochemical Properties
Specific information regarding the electrochemical behavior and electron transfer processes of this compound and its metal complexes is not found in the current scientific literature.
Electrochemical Behavior of Ligand and its Metal Complexes
No data is available on the electrochemical properties of this compound.
Electron Transfer Processes
There are no studies detailing the electron transfer mechanisms involving this specific ligand.
Future Research Directions and Outlook
Exploration of Diverse Metal Centers and Hybrid Materials
A significant area of future research lies in the complexation of 2,2'-(Pyrazine-2,5-diyl)diquinoline with a wide array of metal ions. While initial studies may focus on common transition metals, a deeper exploration into lanthanides, actinides, and main group metals could yield materials with unprecedented photoluminescent, magnetic, and catalytic properties. For instance, the reaction of 2,5-bis(2-pyridyl)pyrazine with nickel(II) and copper(II) has been shown to form coordination polymers with distinct one- and two-dimensional structures, respectively. nih.gov Similarly, the synthesis of coordination polymers using pyrazine-2,5-diyldimethanol with first-row and d10 transition metals has demonstrated the formation of 1D and 3D networks. researchgate.net
Furthermore, the creation of hybrid materials by incorporating the this compound ligand into organic-inorganic frameworks, such as metal-organic frameworks (MOFs) and perovskites, presents a fertile ground for discovery. These hybrid materials could exhibit synergistic properties, combining the processability of polymers with the functional advantages of inorganic components.
Investigation of Post-Synthetic Modification Strategies on Coordination Polymers
Post-synthetic modification (PSM) offers a powerful tool to fine-tune the properties of coordination polymers derived from this compound. rsc.org This approach allows for the introduction of new functional groups or the alteration of existing ones after the initial framework has been assembled. rsc.org Such modifications can be used to enhance gas sorption selectivity, modulate catalytic activity, or introduce responsive behaviors. Future research should focus on developing a diverse toolbox of PSM reactions that are compatible with the coordination environment of the ligand and the metal centers. This includes both covalent modifications of the quinoline (B57606) or pyrazine (B50134) rings and dative modifications at the metal nodes. rsc.org
Advanced Computational Modeling for Predictive Material Design
The use of advanced computational modeling, particularly density functional theory (DFT), will be instrumental in accelerating the discovery of new materials based on this compound. mdpi.com Theoretical calculations can predict the geometric and electronic structures of potential coordination complexes, providing insights into their stability, reactivity, and potential applications. chemrxiv.org By simulating the interactions between the ligand and various metal centers, researchers can screen for promising candidates for specific functionalities, such as photoluminescence or magnetism, before embarking on extensive experimental work. mdpi.com This predictive approach can significantly streamline the material design process and guide synthetic efforts towards the most promising targets.
Development of Novel Synthetic Routes for Structural Diversification
Expanding the synthetic methodologies for this compound and its derivatives is crucial for achieving greater structural diversity in the resulting materials. While classical condensation reactions are effective, exploring novel synthetic routes could provide access to a wider range of substituted ligands with tailored electronic and steric properties. nih.govmdpi.commdpi.com This includes the development of more efficient and sustainable synthetic protocols, potentially utilizing microwave-assisted synthesis or flow chemistry to expedite the preparation of ligand libraries. nih.gov The ability to systematically modify the ligand backbone will be essential for fine-tuning the properties of the resulting coordination polymers and discrete complexes. researchgate.netresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
